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This technical guide provides an in-depth overview of the discovery, development, and
pharmacological profile of Thiazolinobutazone, a non-steroidal anti-inflammatory drug
(NSAID) developed as an analog of phenylbutazone. This document is intended for
researchers, scientists, and professionals in the field of drug development, offering a structured
compilation of the available technical information, including its proposed mechanism of action,
comparative pharmacology, and the historical context of its development.

Discovery and Development History

Thiazolinobutazone, identified by the code LAS 11871 and the potential trade name Fordonal,
emerged from pharmaceutical research in the mid-1970s. The "LAS" designation strongly
suggests its origin from the Spanish pharmaceutical company Lasa Laboratorios. The primary
and most significant publicly available research on this compound was published in 1976 in the
German pharmacology journal Arzneimittelforschung.

The development of Thiazolinobutazone was part of a broader effort within the
pharmaceutical industry to create analogs of existing successful drugs, such as
phenylbutazone, with improved safety profiles. The primary goal was to retain the anti-
inflammatory efficacy while reducing the significant adverse effects associated with
phenylbutazone, particularly its gastrointestinal toxicity.
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The available literature provides a snapshot of its preclinical pharmacological profile from 1976.
However, information regarding its progression into later-stage clinical trials or its potential
marketing is scarce. It can be inferred that the drug's development was likely discontinued, a
common outcome for many compounds from that era due to a variety of factors, including the
discovery of more potent or safer alternatives and the evolving regulatory landscape for
NSAIDs.

Chemical Properties

Thiazolinobutazone is a salt composed of the phenylbutazone anion and a 2-amino-2-
thiazoline cation.

IUPAC Name: 4-butyl-1,2-diphenylpyrazolidine-3,5-dione;4,5-dihydro-1,3-thiazol-2-amine

Molecular Formula: C22H26N402S

Molecular Weight: 410.5 g/mol

CAS Number: 54749-86-9

Preclinical Pharmacology

The core of the available information on Thiazolinobutazone comes from a 1976 study
comparing its pharmacological and toxicological profile to that of its parent compound,
phenylbutazone.[1] The key findings indicated a potentially improved therapeutic window.

Mechanism of Action

As a derivative of phenylbutazone, the primary mechanism of action of Thiazolinobutazone is
inferred to be the inhibition of cyclooxygenase (COX) enzymes. By blocking the COX pathway,
Thiazolinobutazone prevents the conversion of arachidonic acid into prostaglandins (PGs),
which are key mediators of inflammation, pain, and fever. Most traditional NSAIDs of that era
were non-selective inhibitors of both COX-1 and COX-2 isoforms. The reduction in
gastrointestinal side effects suggests it might have a more favorable COX-1/COX-2 inhibition
ratio than phenylbutazone, but no specific selectivity data is available.
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Caption: Inferred mechanism of action for Thiazolinobutazone via COX inhibition.

Comparative Pharmacological Data

The primary advantage of Thiazolinobutazone identified in early research was its improved
safety profile compared to phenylbutazone.[1] Specific quantitative values from the original
1976 publication are not available in publicly accessible literature; therefore, the data is
summarized qualitatively in the table below.

Thiazolinobutazone L
Parameter Phenylbutazone Implication
(LAS 11871)

Better acute safety

Acute Toxicity (LD50) Lower Higher ]
profile
] ) ] Reduced risk of
Ulcerogenic Effects Less Ulcerogenic More Ulcerogenic )
gastric ulcers
S No effect on water
Antidiuretic Effect Not Observed Present ]
retention
) ] Potential for
Cholinesterase Observed at high ] o
o Not Reported cholinergic side
Inhibition doses

effects at high doses
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Experimental Protocols

Detailed experimental protocols from the original 1976 study are not publicly available.
However, based on standard pharmacological practices of the era, the methodologies for
assessing the key parameters can be inferred. The diagram below illustrates a logical workflow
for the preclinical assessment of a novel NSAID like Thiazolinobutazone during that period.
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Caption: A typical preclinical experimental workflow for an NSAID in the 1970s.
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Inferred Methodologies

» Acute Toxicity (LD50): This was likely determined by administering escalating single doses of
Thiazolinobutazone to groups of rodents (mice and/or rats) via oral and possibly
intraperitoneal routes. The dose that resulted in the death of 50% of the animals within a
specified period (e.g., 7-14 days) would be recorded as the LD50.

e Anti-Inflammatory Activity: The standard model would have been the carrageenan-induced
paw edema test in rats. Thiazolinobutazone would be administered orally at various doses
prior to the injection of carrageenan into the paw. The degree of swelling (edema) would be
measured over several hours and compared to a control group and a group treated with
phenylbutazone to determine the effective dose (ED50).

o Ulcerogenic Effects: This would be assessed in rats following repeated oral administration of
high doses of the drug over several days. The animals would then be euthanized, and their
stomachs examined for the presence, number, and severity of ulcers or lesions. An ulcer
index score would be calculated and compared to that produced by phenylbutazone.

Conclusion

Thiazolinobutazone (LAS 11871) was a promising analog of phenylbutazone developed in the
1970s by, presumably, Lasa Laboratorios. Early preclinical data indicated that it retained anti-
inflammatory properties while exhibiting a significantly improved safety profile, with lower acute
toxicity and a reduced tendency to cause gastric ulcers.[1] Its development appears to have
been halted, and the compound did not achieve widespread clinical use. The historical data
serves as an important case study in the iterative process of drug development, specifically the
efforts to enhance the therapeutic index of early NSAIDs. The lack of publicly available detailed
data from the original studies, however, limits a full quantitative retrospective analysis of its
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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